1-(3-Chlorophenyl)-3-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-15-20(33-23(25-15)27-22(31)26-17-7-5-6-16(24)14-17)21(30)29-12-10-28(11-13-29)18-8-3-4-9-19(18)32-2/h3-9,14H,10-13H2,1-2H3,(H2,25,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMZMNREOKTEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through a cyclization reaction involving a diamine and an appropriate diol or halide under mild conditions.
Thiazole Ring Formation: The thiazole ring is constructed via a cyclization reaction involving a thioamide and a haloketone.
Coupling Reactions: The final step involves coupling the piperazine derivative with the thiazole ring and the chlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by its complex structure, which includes a piperazine moiety, a thiazole ring, and a chlorophenyl group. Its synthesis typically involves multi-step chemical reactions that integrate various functional groups. For instance, the preparation often includes the reaction of piperazine derivatives with thiazole-containing carbonyl compounds under controlled conditions to yield the desired urea derivative .
Antitumor Activity
One of the most significant applications of 1-(3-Chlorophenyl)-3-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea is its antitumor activity . In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines, including:
- A549 (non-small cell lung carcinoma)
- SKOV-3 (ovarian cancer)
- HCT-15 (colon cancer)
These studies indicate that the compound can inhibit cell proliferation and induce apoptosis in these cancer cells at varying concentrations . The mechanism of action is believed to involve interference with specific signaling pathways critical for tumor growth and survival.
Multi-Tyrosine Kinase Inhibition
Recent research highlights the compound's potential as a multi-tyrosine kinase inhibitor . It has been shown to inhibit kinases such as c-Met and Src, which are involved in cancer progression. The inhibitory activity was quantified with an IC50 value indicating potent efficacy at low concentrations . This characteristic positions the compound as a candidate for targeted cancer therapies.
Antiviral Properties
Beyond its anticancer properties, there is emerging evidence suggesting that this compound may exhibit antiviral activities . Studies have indicated that similar compounds within its class show promise against viral infections, potentially acting through mechanisms that disrupt viral replication processes .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
- In Vitro Studies : A study assessing the antitumor effects demonstrated significant reductions in cell viability across multiple cancer cell lines when treated with varying concentrations of the compound .
- Mechanistic Studies : Research into the molecular mechanisms revealed interactions with ATP-binding sites on kinases, suggesting a competitive inhibition model that could be leveraged for drug design .
- Comparative Efficacy : Comparative studies with established chemotherapeutics have shown that this compound may offer enhanced selectivity and reduced side effects compared to traditional agents .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Urea Derivatives
Physicochemical and Crystallographic Properties
- Lipophilicity : The 2-methoxyphenyl group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to analogues with polar substituents (e.g., the hydroxybenzylidene hydrazine in , clogP ~2.8).
- Crystallinity : Thiadiazole derivatives () exhibit planar molecular conformations with intermolecular N–H⋯N hydrogen bonds, whereas the piperazine-thiazole system in the target compound may adopt a less rigid conformation, reducing crystallinity but improving solubility.
- Thermal Stability : Melting points for thiadiazole-based ureas (e.g., >573 K in ) suggest higher thermal stability than thiazole analogues, likely due to stronger hydrogen-bonding networks.
Q & A
Basic: What are the optimal synthetic routes for 1-(3-chlorophenyl)-3-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Preparation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2: Functionalization of the thiazole at the 5-position using coupling agents (e.g., EDCI/HOBt) to introduce the piperazine-carbonyl moiety.
- Step 3: Urea formation via reaction of 3-chlorophenyl isocyanate with the amine group on the thiazole ring.
Yield Optimization Strategies:
- Use Schotten-Baumann conditions ( ) for acyl transfer reactions to minimize side products.
- Employ microwave-assisted synthesis to accelerate coupling steps and improve regioselectivity.
- Monitor intermediates via HPLC-MS to identify bottlenecks (e.g., unreacted starting materials).
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR resolves substituent positions on the thiazole and piperazine rings. For example, the 4-methyl thiazolyl proton appears as a singlet (δ ~2.5 ppm) ().
- 2D NMR (COSY, HSQC) clarifies connectivity in crowded regions (e.g., piperazine carbonyl vs. urea carbonyl).
- X-ray Crystallography:
- IR Spectroscopy: Confirms urea C=O (1650–1700 cm⁻¹) and piperazine amide (1680–1720 cm⁻¹) stretches.
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound, and what functional is recommended?
Methodological Answer:
DFT calculations are critical for modeling:
- HOMO-LUMO gaps to assess reactivity (e.g., nucleophilic attack at the thiazole sulfur).
- Partial charge distribution to identify sites for electrophilic substitution (e.g., 3-chlorophenyl ring).
Recommended Functionals:
- B3LYP/6-311++G(d,p): Combines exact exchange (Hartree-Fock) with gradient-corrected correlation ( ). Validated for thermochemical accuracy (average error ~2.4 kcal/mol).
- M06-2X/def2-TZVP: Superior for non-covalent interactions (e.g., piperazine-thiazole stacking) ( ).
Workflow:
Geometry optimization with B3LYP.
Single-point energy calculation using M06-2X.
Solvent effects modeled via PCM (polarizable continuum model).
Advanced: How can contradictory biological activity data (e.g., IC50 variability) be resolved for this compound?
Methodological Answer:
Contradictions often arise from:
- Assay Conditions: Variations in pH, serum proteins, or solvent (DMSO vs. aqueous buffer).
- Structural Isomerism: Check for rotamers (e.g., piperazine ring puckering) via variable-temperature NMR.
Resolution Strategies:
- Dose-Response Curves: Repeat assays with ≥10 concentration points to improve IC50 confidence intervals.
- Metabolite Screening: Use LC-MS/MS to identify degradation products (e.g., urea hydrolysis).
- Structural Confirmation: Compare activity of single-crystal vs. powder forms ( ).
Advanced: What mechanistic insights explain the compound’s selectivity for kinase targets versus off-target receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinase ATP pockets. Key interactions:
- Urea NH with kinase hinge region (e.g., Glu91 in p38 MAPK).
- 2-Methoxyphenyl group filling hydrophobic pockets.
- Mutagenesis Studies: Replace residues (e.g., Lys53 → Ala) to validate hydrogen bonding requirements.
- SPR (Surface Plasmon Resonance): Measure binding kinetics (ka/kd) to distinguish competitive vs. allosteric inhibition.
SAR Table ():
| Substituent Modifications | Kinase IC50 (nM) | Selectivity Ratio (vs. GPCRs) |
|---|---|---|
| 4-Methyl thiazole (Parent) | 12 | 45:1 |
| Thiazole → Oxazole | 210 | 3:1 |
| 2-Methoxyphenyl → 3-Fluorophenyl | 18 | 22:1 |
Basic: How can stability studies (e.g., hydrolysis, oxidation) be designed for this compound?
Methodological Answer:
- Hydrolysis Stability:
- Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor urea bond cleavage via HPLC-UV (λ = 254 nm).
- Oxidative Stress:
- Expose to H2O2 (0.1–3%) or Fe²⁺/ascorbate. Use LC-HRMS to detect sulfoxide/sulfone derivatives.
- Photostability:
- IEC 62717:2014 guidelines: 5000 lux hours, UVA/UVB irradiation.
Advanced: What strategies mitigate synthetic byproducts (e.g., regioisomers) during piperazine-thiazole coupling?
Methodological Answer:
- Protecting Groups: Temporarily block the urea NH with Boc to prevent competing reactions ( ).
- Catalytic Control: Use Pd(OAc)₂/Xantphos for selective C–N coupling ( ).
- Chromatography: Employ HILIC columns to separate regioisomers (polarity differences).
Byproduct Table ():
| Byproduct Structure | Yield (%) | Resolution Method |
|---|---|---|
| 5-Carbonyl regioisomer | 15 | Prep-HPLC (ACN/H2O + 0.1% TFA) |
| N-Methylated piperazine | 8 | Ion-exchange chromatography |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
